Applied and Environmental Microbiology
identified a specific strain of bacteria, Ochrobactrum anthropi
, isolated from activated sludge, that can effectively degrade 4-chloro-2-methylphenol. The study also explored the metabolic pathway involved in this degradation process, revealing an inducible pathway via a modified ortho-cleavage route []. This research contributes to the understanding of bioremediation processes for removing harmful pollutants from wastewater and contaminated environments.4-Chloro-2-methylphenol, with the chemical formula C₇H₇ClO and a molecular weight of 150.58 g/mol, is a chlorinated phenolic compound. It is classified as an organic compound where the chlorine atom is substituted at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of o-cresol. This compound appears as a white crystalline solid and is known for its antiseptic properties, often utilized in various industrial applications.
4-Chloro-2-methylphenol can be synthesized through several methods:
The applications of 4-chloro-2-methylphenol include:
Several compounds share structural similarities with 4-chloro-2-methylphenol, including:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Methylphenol | Phenolic | Less toxic; commonly used as a solvent. |
4-Chloro-3-methylphenol | Chlorinated Phenolic | Exhibits similar antimicrobial properties but different substitution pattern. |
4-Chlorophenol | Chlorinated Phenolic | More potent antimicrobial but higher toxicity risk. |
2-Chlorophenol | Chlorinated Phenolic | Used in synthesis; less effective as an antiseptic compared to 4-chloro-2-methylphenol. |
Uniqueness: The unique positioning of the chlorine atom at the para position relative to the hydroxyl group distinguishes 4-chloro-2-methylphenol from its analogs, influencing its biological activity and chemical reactivity.
Corrosive;Acute Toxic;Environmental Hazard